molecular formula C20H22N4O4 B2888989 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034370-95-9

3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2888989
M. Wt: 382.42
InChI Key: ZZMKMVIHDUQBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
The exact mass of the compound 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Catalysis

  • Researchers have developed efficient synthesis techniques for quinazoline-2,4(1H,3H)-diones derivatives, employing cesium carbonate as a catalyst and carbon dioxide, showcasing the utility of these derivatives as key intermediates in drug synthesis, including those for Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Similarly, solvent-free conditions have been utilized to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, further emphasizing their significance in medicinal chemistry (Mizuno et al., 2007).

Potential Applications in Drug Discovery

  • Novel quinazoline derivatives have been explored for their potential as anticancer agents, highlighting the importance of nitrogen-rich heterocyclic compounds in designing novel pharmaceuticals. The cytotoxic evaluation of these derivatives indicates promising activity against cancer cell lines, emphasizing their potential in cancer therapy (Poorirani et al., 2018).

Environmental and Green Chemistry Perspectives

  • A review on the chemical fixation of CO2 to 2-aminobenzonitriles as a strategy for synthesizing quinazoline-2,4(1H,3H)-diones offers insights into environmentally friendly methods for producing these compounds. Such approaches align with green chemistry principles, focusing on the use of nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).

Advanced Synthesis Methods

  • The use of ultrasound-assisted synthesis for benzimidazo[2,1-b]quinazolin-1(1H)-ones via a three-component reaction demonstrates innovative approaches to heterocyclic compound synthesis. This method underscores the evolving techniques in organic synthesis that enhance efficiency and potentially open new pathways for drug development (Chen et al., 2016).

properties

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-12-16(13(2)28-22-12)11-18(25)23-9-7-14(8-10-23)24-19(26)15-5-3-4-6-17(15)21-20(24)27/h3-6,14H,7-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMKMVIHDUQBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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